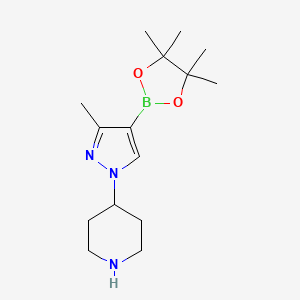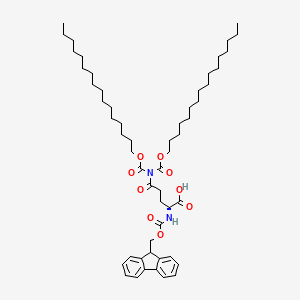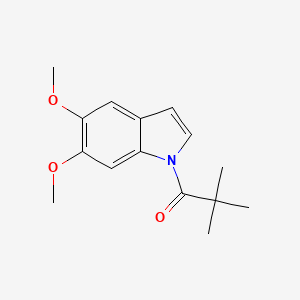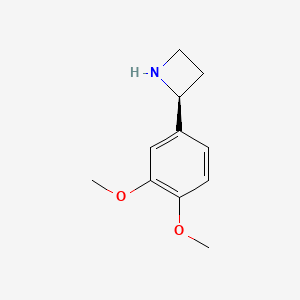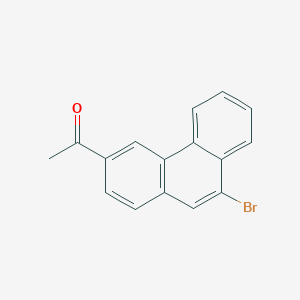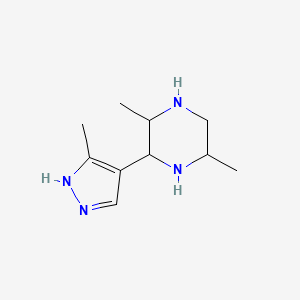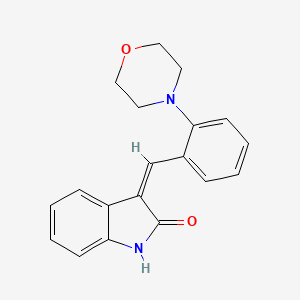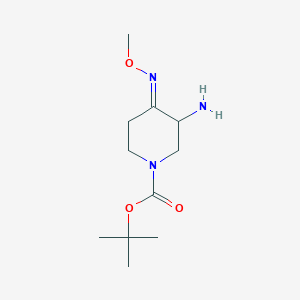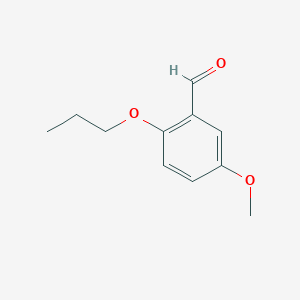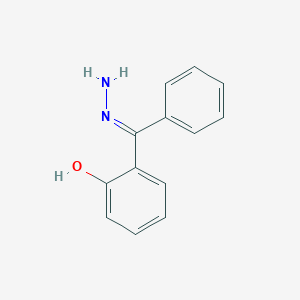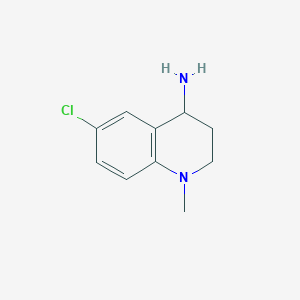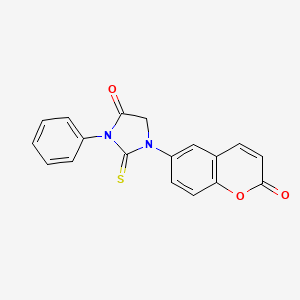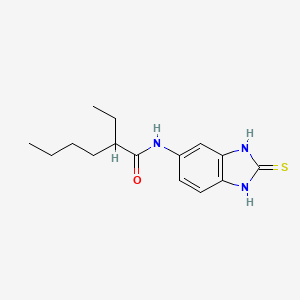
2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the benzimidazole intermediate with sulfur or a sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated benzimidazole derivatives.
科学的研究の応用
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide has been studied for various scientific research applications:
作用機序
The mechanism of action of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The benzimidazole core can interact with DNA and RNA, affecting cellular processes .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is unique due to the presence of the thioxo group and the 2-ethylhexanamide moiety, which confer specific chemical and biological properties .
特性
CAS番号 |
105445-01-0 |
|---|---|
分子式 |
C15H21N3OS |
分子量 |
291.4 g/mol |
IUPAC名 |
2-ethyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide |
InChI |
InChI=1S/C15H21N3OS/c1-3-5-6-10(4-2)14(19)16-11-7-8-12-13(9-11)18-15(20)17-12/h7-10H,3-6H2,1-2H3,(H,16,19)(H2,17,18,20) |
InChIキー |
FDIHUFWYKQCZDV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)
